Product packaging for Fmoc-Lys(Dansyl)-OH(Cat. No.:CAS No. 118584-90-0)

Fmoc-Lys(Dansyl)-OH

Cat. No.: B613415
CAS No.: 118584-90-0
M. Wt: 601.7 g/mol
InChI Key: SLBNIPMLSUPCFW-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Dansyl)-OH (CAS 118584-90-0) is a specialized amino acid building block essential for modern solid-phase peptide synthesis (SPPS). This derivative features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino acid, and a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to the lysine side chain. The dansyl moiety is a highly valuable fluorescent label that emits intense green-yellow fluorescence under ultraviolet light . Its primary research value lies in enabling the direct, site-specific incorporation of a fluorescent probe into synthetic peptide sequences during synthesis. This eliminates the need for often inefficient and structurally disruptive post-synthetic labeling procedures . Peptides synthesized with this compound serve as powerful tools in a multitude of applications. These include FRET (Förster Resonance Energy Transfer) studies to investigate biomolecular interactions, fluorescence polarization assays, and serving as tailored substrates for enzymes that recognize or modify lysine residues . Furthermore, the unique properties of the dansyl group make this compound particularly useful in the development of novel peptide-based fluorescent chemosensors for the detection of metal ions, such as mercury (Hg²⁺), in biological and environmental samples . The dansyl group's sensitivity to its microenvironment also makes it an excellent probe for studying protein folding and conformational changes. This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35N3O6S B613415 Fmoc-Lys(Dansyl)-OH CAS No. 118584-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNIPMLSUPCFW-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679800
Record name N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-90-0
Record name N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Fmoc Lys Dansyl Oh

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Dansyl)-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble resin support. peptide.com The use of this compound as a building block in this process allows for the precise incorporation of a dansyl fluorescent probe.

Integration into Automated Synthesis Protocols

The Fmoc-based SPPS strategy is highly amenable to automation. nih.gov this compound can be seamlessly integrated into the cycles of an automated peptide synthesizer. medsci.orgresearchgate.net The synthesis cycle typically involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid in the sequence. When this compound is to be incorporated, it is introduced as the activated amino acid in the coupling step. The synthesizer dispenses the necessary reagents, including the this compound, an activating agent (such as HBTU), and a base (like DIEA), to facilitate the formation of the peptide bond. medsci.org The progress of the synthesis, including the deprotection steps which release a fluorene (B118485) group, can often be monitored photometrically. medsci.org Microwave-assisted SPPS can also be employed to enhance the efficiency of incorporating modified amino acids like this compound. researchgate.net

Cleavage from Resin and Peptide Isolation

Upon completion of the peptide chain elongation, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. google.com This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comsigmaaldrich.com A "cleavage cocktail" containing TFA and various scavengers is often used. wpmucdn.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, are crucial for quenching reactive cationic species generated during the removal of protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.com

After the cleavage reaction, the resin is filtered off, and the peptide is precipitated from the TFA solution, typically by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation or filtration, washed, and dried. sigmaaldrich.com Purification of the dansylated peptide is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.

Dansylation Reaction and Specificity for Lysine (B10760008) Residues

Dansylation is the process of introducing a dansyl group into a molecule. In the context of peptides and proteins, this is often achieved using dansyl chloride, which reacts with nucleophilic groups.

Reaction Conditions for Derivatization

Dansyl chloride readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a peptide. The reaction is typically carried out under mildly basic conditions, often in a buffer such as sodium carbonate or bicarbonate at a pH around 9.5 to 10. mdpi.comnih.gov The reaction can be performed at room temperature, with reaction times ranging from minutes to an hour. mdpi.comnih.gov The dansyl chloride is usually dissolved in an organic solvent like acetonitrile (B52724) or dimethylformamide (DMF) before being added to the aqueous peptide or protein solution. mdpi.comnih.gov The reaction is then quenched, for instance by adding ammonium (B1175870) hydroxide (B78521) to consume any excess dansyl chloride. nih.gov

Table 1: Typical Conditions for Dansylation of Amino Acids/Peptides

Parameter Condition Source
Reagent Dansyl chloride nih.gov
Buffer Sodium carbonate/bicarbonate nih.gov
pH 9.5 - 10 mdpi.com
Temperature Room Temperature nih.gov
Reaction Time 30 - 60 minutes mdpi.comnih.gov

Impact on Peptide and Protein Structure and Function

The introduction of the relatively bulky and hydrophobic dansyl group can potentially alter the structure and function of a peptide or protein. However, studies have shown that in many cases, the attachment of several dansyl moieties has a negligible effect on the native-like conformation of proteins and protein complexes. mdpi.com The modification primarily occurs on solvent-accessible lysine residues. mdpi.com

The dansylation of a critical lysine residue within or near the active site of an enzyme can lead to its inactivation. nih.govacs.org For instance, the inactivation of dihydrofolate reductase by dansyl chloride has been correlated with the modification of a single, particularly susceptible lysine residue. nih.govacs.org This suggests that the dansyl group can sterically hinder substrate binding or disrupt the local electrostatic environment necessary for catalysis. Conversely, if the modified lysine is not essential for biological activity, the dansylated peptide or protein may retain its function, serving as a fluorescently labeled probe for various applications. ingentaconnect.com The fluorescence of the dansyl group is sensitive to its local environment, which can be exploited to study conformational changes and binding events. nih.gov

Site-Selective Incorporation Strategies

The ability to introduce a functional group, such as a dansyl moiety, at a specific position within a peptide or protein is crucial for detailed structure-function studies. The use of pre-modified amino acid building blocks like this compound in SPPS is the most direct and widely used strategy for site-selective incorporation. rsc.org

By incorporating this compound at a specific step during automated solid-phase synthesis, the dansyl group is precisely placed at the desired lysine position in the peptide sequence. rsc.org This method offers a high degree of control over the labeling site, avoiding the potential for non-specific modification that can occur when reacting a completed peptide with dansyl chloride. researchgate.net This strategy has been successfully employed to create fluorescently labeled peptides for a variety of applications, including enzyme substrates and molecular probes. rsc.orgresearchgate.net

Alternative strategies for site-selective modification exist, such as using peptidyl derivatives that can target a specific residue in a protein. For example, a peptidyl phosphonate (B1237965) derivative bearing a dansyl group was designed to selectively modify a lysine residue in the vicinity of the active site of chymotrypsin. mdpi.com This approach relies on the specific recognition of the peptidyl portion of the molecule by the protein's active site to direct the reactive group to the target lysine.

Table 2: Compound Names

Compound Name
This compound
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-dansyl-L-lysine
Dansyl chloride
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
DIEA (N,N-Diisopropylethylamine)
Dihydrofolate reductase
Chymotrypsin
Thioanisole
Acetonitrile
Dimethylformamide (DMF)
Sodium carbonate
Sodium bicarbonate
Ammonium hydroxide
Diethyl ether
Tryptophan
Methionine
Tyrosine

Chemo- and Regioselective Bioconjugation Approaches

The chemo- and regioselective introduction of fluorescent probes onto biomolecules is a fundamental challenge in chemical biology and proteomics. Achieving site-specific labeling is crucial for developing precise FRET (Förster Resonance Energy Transfer) substrates, molecular probes, and functionalized peptides without compromising their native structure and function. sigmaaldrich.comresearchgate.net this compound is a key reagent in this field, designed for the targeted incorporation of the environmentally sensitive dansyl fluorophore into a peptide sequence with high precision.

The primary strategy for the regioselective use of this compound is its direct incorporation as a building block during Solid-Phase Peptide Synthesis (SPPS). issuu.com In this approach, the α-amino group is protected by the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group, while the ε-amino group of the lysine side chain is permanently derivatized with the dansyl group. issuu.com This pre-functionalization allows a chemist to insert a dansyl-labeled lysine at any desired position within a peptide chain during its automated or manual synthesis. ulab360.com The orthogonality of the Fmoc protecting group, which is removed at each coupling cycle, and the stable dansyl modification on the side chain ensures that the fluorophore remains intact throughout the synthesis and is precisely located at the intended site in the final peptide. issuu.com

This method offers significant advantages over post-synthetic modification of a native peptide, which often results in a heterogeneous mixture of products due to the presence of multiple reactive sites (e.g., several lysine residues or the N-terminus). acs.org The use of this compound circumvents this issue entirely, providing a homogenous product with the fluorophore at a single, defined location. issuu.comulab360.com This level of control is essential for applications such as the synthesis of enzyme substrates where the distance between a fluorophore and a quencher molecule must be exact. sigmaaldrich.com For instance, while a Dabcyl group is often paired with an EDANS or FAM fluorophore, the principle of incorporating a modified lysine like Fmoc-Lys(Dabcyl)-OH using standard coupling reagents (e.g., PyBOP®/DIPEA) is directly analogous to how this compound is used. sigmaaldrich.comsigmaaldrich.com

Research Findings in Molecular Imprinting

A notable application of this regioselective approach is in the development of molecularly imprinted polymers (MIPs), specifically hydrogels designed for protein recognition. In one study, researchers constructed a peptide-based multifunctional block, termed an Artificial Antibody-Like Recognition Element (AARE), to act as a template for creating protein-specific cavities within a hydrogel. researchgate.netrsc.org

The AARE was designed with three key components: a protein-binding peptide sequence, a polymerizable moiety at the C-terminus, and a fluorescent reporter at the N-terminus. researchgate.net this compound was specifically chosen to introduce the dansyl group as the responsive dye. rsc.org It was incorporated into the peptide sequence, spaced by two β-Alanine residues to allow for free motion of the fluorophore. researchgate.netrsc.org This precise placement was achieved via SPPS. The final hydrogel, after polymerization and removal of the template protein (Bovine Serum Albumin, BSA), exhibited a high affinity and selectivity for BSA over other proteins like ovalbumin and lysozyme. researchgate.net The fluorescence of the dansyl group was shown to increase upon rebinding of the target protein, demonstrating its function as a reporter. researchgate.net

The table below summarizes the selectivity of the imprinted hydrogel for its target protein, BSA, compared to other proteins. The selectivity factor (α) is calculated as the ratio of the sensitivity for BSA to the sensitivity for another protein.

Target ProteinCompeting ProteinSelectivity Factor (α)Reference
Bovine Serum Albumin (BSA)Ovalbumin (OVA)1.25 researchgate.net
Bovine Serum Albumin (BSA)Lysozyme (LYS)6.02 researchgate.net

This research highlights how the regioselective incorporation of this compound during peptide synthesis is a powerful tool for creating sophisticated biomaterials with tailored recognition and reporting capabilities. The pre-functionalized amino acid ensures that the fluorescent probe is exactly where it needs to be to function correctly, a feat that would be difficult to achieve with non-specific labeling methods.

Spectroscopic Characterization and Biophysical Analysis

Use in Fluorescence Spectroscopy and FRET

The dansyl group in Fmoc-Lys(Dansyl)-OH is a well-characterized fluorophore. nih.gov It exhibits strong fluorescence with excitation and emission maxima that are sensitive to the polarity of its local environment. This property makes it a useful probe for studying protein-protein interactions, protein folding, and conformational changes in biomolecules. smolecule.comnih.gov

This compound is also utilized in Fluorescence Resonance Energy Transfer (FRET) studies. lifetein.comresearchgate.net FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. 101.200.202 When a dansyl-labeled peptide is used in conjunction with a suitable quencher or another fluorophore, FRET can be used to measure distances within or between molecules, providing insights into biological processes such as enzyme activity and receptor binding. 101.200.202sigmaaldrich.com

FRET for Distance Measurements in Biomolecules

Research Findings

Recent research has demonstrated the utility of this compound in developing novel biosensors and probes. For example, it has been incorporated into peptide-based chemosensors for the detection of heavy metal ions like mercury(II) in environmental and biological samples. nih.gov In these sensors, the binding of the metal ion to the peptide backbone causes a change in the fluorescence of the dansyl group, allowing for sensitive and selective detection. nih.gov

Another area of research involves the use of this compound in the creation of molecularly imprinted polymers (MIPs). rsc.orgresearchgate.net These are synthetic polymers with cavities that are designed to bind to a specific target molecule. By incorporating this compound into the polymer structure, researchers have developed fluorescent MIPs that can detect and quantify proteins like Bovine Serum Albumin (BSA). rsc.orgresearchgate.net

Furthermore, dansyl-labeled peptides synthesized using this compound have been employed to study the binding of ligands to protein kinase C domains, providing valuable information about the regulation of this important enzyme family. nih.gov

Computational and Theoretical Studies

Fluorescent Labeling of Peptides and Proteins

The principal application of Fmoc-Lys(Dansyl)-OH is for the site-specific fluorescent labeling of synthetic peptides. lifetein.com The dansyl group is an environmentally sensitive fluorophore, meaning its fluorescence emission spectrum and quantum yield are highly dependent on the polarity of its local microenvironment. When a dansyl-labeled peptide binds to another molecule, such as a protein or a lipid membrane, the change in the environment around the dansyl group often leads to a detectable change in its fluorescence (e.g., a blue shift in emission wavelength and an increase in intensity). rsc.orgresearchgate.net This property is exploited to monitor binding events, protein folding, and conformational changes.

Conformational Distributions and Dynamics

Use in Fluorescence Spectroscopy and FRET

Peptides containing a dansyl group, incorporated using this compound, are powerful tools for studies involving fluorescence spectroscopy. The dansyl fluorophore is typically excited by ultraviolet light around 330-335 nm and emits in the green region of the spectrum, with a maximum that can range from ~490 nm in non-polar environments to ~520 nm in aqueous solutions. researchgate.netsigmaaldrich.comnih.gov

Furthermore, the dansyl group can be used as part of a Förster Resonance Energy Transfer (FRET) pair. FRET is a mechanism describing energy transfer between two light-sensitive molecules. When paired with a suitable quencher molecule, such as Dabcyl, the fluorescence of the dansyl group can be quenched. sigmaaldrich.comiris-biotech.de If the peptide substrate containing this pair is cleaved by an enzyme, the fluorophore and quencher separate, leading to a measurable increase in fluorescence. This principle is widely used to design fluorogenic substrates for proteases. chemdad.comchemicalbook.com

Enzyme Assays

This compound is a key reagent for synthesizing fluorogenic substrates for enzyme assays, particularly for proteolytic enzymes. chemdad.comchemicalbook.com By designing a peptide sequence that is a specific substrate for a target protease and includes a dansyl-lysine residue, researchers can monitor enzymatic activity in real-time. The cleavage of the peptide by the enzyme alters the environment of the dansyl group or separates it from a quenching molecule, resulting in a change in fluorescence that is proportional to the rate of the enzymatic reaction.

Research Findings

The unique properties of Fmoc-Lys(Dansyl)-OH have enabled significant findings across various research domains.

Research AreaApplication of this compoundKey FindingCitation
Protein-Ligand Interactions Synthesis of dansyl-labeled analogs of the Protein Kinase Cδ (PKCδ) C1b domain.The fluorescence of the dansyl group was sensitive to the binding of specific ligands (phorbol esters), allowing the peptide to act as a reporter for binding events. nih.gov
Biosensor Development Creation of a peptide-based fluorescent chemosensor for detecting mercury ions (Hg²⁺).The sensor, containing dansyl groups, exhibited high selectivity and sensitivity for Hg²⁺ through fluorescence quenching and was successfully used to detect mercury in water samples and living cells. nih.gov
Protein Detection Incorporation into a peptide block within a molecularly imprinted hydrogel for protein recognition.The system demonstrated a "turn-on" fluorescence response upon binding to the target protein (Bovine Serum Albumin), as the dansyl group moved from an aqueous environment to a non-polar binding cavity. rsc.orgresearchgate.net
Antimicrobial Peptide Studies Synthesis of a dansyl-labeled antimicrobial peptide (AA23).Fluorescence imaging revealed the accumulation and localization of the labeled peptide within single bacterial cells, providing insights into its mechanism of action. nih.gov
Light Harvesting Systems Creation of a self-assembled organogel containing Fmoc-lysine and a dansyl-modified acceptor.Efficient energy transfer (~89%) was observed from the fluorenyl (Fmoc) donor to the dansyl acceptor within the gel, demonstrating its potential as a light-harvesting system. ntu.edu.sg

Limitations and Future Directions in Fmoc Lys Dansyl Oh Research

Challenges in Quantitative Interpretation of Fluorescence Data

A significant challenge in utilizing Fmoc-L-Lys(Dansyl)-OH lies in the quantitative interpretation of its fluorescence data. The fluorescence emission of the dansyl group is highly sensitive to its local microenvironment. rsc.org This sensitivity, while advantageous for probing environmental changes, can complicate direct quantitative measurements. Factors such as solvent polarity, pH, and interactions with neighboring molecules can all influence the quantum yield and emission wavelength of the dansyl fluorophore. rsc.orgrsc.org

For instance, a shift to a more hydrophobic environment typically results in a blue shift of the emission spectrum and an increase in fluorescence intensity. rsc.org This phenomenon has been observed in studies of peptide-protein interactions where the dansyl group moves into a more hydrophobic binding pocket. rsc.org However, without a precise understanding of the environmental changes, it is difficult to correlate fluorescence intensity directly with the concentration of the labeled species.

Furthermore, the presence of quenchers in the system can also lead to a decrease in fluorescence intensity, which could be misinterpreted as a change in concentration or conformation. Distinguishing between these effects requires careful experimental design and the use of appropriate controls.

To address these challenges, researchers often employ ratiometric measurements or lifetime-based detection methods, which can be less susceptible to variations in fluorophore concentration and environmental factors. Future work in this area will likely focus on developing more robust analytical methods and computational models to deconvolve the complex factors influencing the fluorescence of dansyl-labeled peptides, leading to more accurate quantitative interpretations.

Potential for Conformational Perturbations upon Labeling

The introduction of a relatively bulky dansyl group onto the lysine (B10760008) side chain has the potential to perturb the local conformation of a peptide or protein. This is a critical consideration, as the goal of many labeling studies is to probe the native structure and function of the biomolecule with minimal interference. The size and hydrophobicity of the dansyl moiety could disrupt key intramolecular or intermolecular interactions, leading to non-native conformations.

While fluorescent amino acids are generally considered less disruptive than larger fluorescent protein tags, the possibility of local structural changes cannot be disregarded. researchgate.net For example, the dansyl group could sterically hinder the normal flexibility of the peptide backbone or interfere with specific side-chain interactions that are crucial for proper folding or binding.

Researchers can investigate the extent of these perturbations through various biophysical techniques, such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to compare the secondary and tertiary structures of labeled and unlabeled peptides. Molecular dynamics simulations can also provide insights into the potential conformational impact of the dansyl label.

Future efforts in this area may involve the design of smaller fluorescent tags or the development of labeling strategies that place the fluorophore at less structurally sensitive positions within the peptide sequence. The ultimate goal is to create fluorescent probes that provide a faithful report of the biomolecule's behavior without significantly altering it.

Development of New Fluorescent Amino Acids with Tunable Properties

The limitations of existing fluorescent amino acids, including Fmoc-L-Lys(Dansyl)-OH, have spurred the development of new probes with enhanced and tunable properties. nih.gov The ideal fluorescent amino acid would possess high quantum yield, photostability, and a large Stokes shift, while also being minimally perturbing to the biological system. researchgate.net

Current research is focused on creating novel fluorophores with a range of spectral characteristics to allow for multiplexed imaging and Förster resonance energy transfer (FRET) studies. nih.gov For example, researchers are designing amino acids with dual emission properties, where the ratio of the two emission intensities can provide a more reliable measure of environmental changes. nih.govacs.org

Furthermore, there is a growing interest in developing "pro-fluorescent" amino acids that are initially non-fluorescent but become fluorescent upon a specific biological event, such as enzyme cleavage or metal ion binding. acs.org This "turn-on" mechanism can significantly improve the signal-to-noise ratio in imaging experiments.

The synthesis of new fluorescent amino acids often involves complex organic chemistry to create novel chromophores that can be incorporated into an amino acid scaffold. nih.gov These efforts are expanding the toolbox available to researchers, enabling more sophisticated and informative studies of biological processes.

Table 1: Examples of Recently Developed Fluorescent Amino Acids

Fluorescent Amino Acid TypeKey FeaturesPotential Applications
Biaryl Benzotriazinone-basedDual emission via locally excited (LE) and twisted intramolecular charge transfer (TICT) states; solvatochromism; pH sensitivity. nih.govacs.orgSensing environmental polarity and pH changes. nih.gov
Azapentalene-basedCompact size; mimics aromatic side chains; promising photophysical properties. anr.frVersatile building blocks for solid-phase peptide synthesis with minimal structural perturbation. anr.fr
Phosphole-basedSurpasses dansyl chloride in some aspects; rapid and direct coupling to peptides. researchgate.netBiolabeling reagents for fluorescence microscopy. researchgate.net

Integration with Advanced Imaging Techniques

The full potential of Fmoc-L-Lys(Dansyl)-OH and other fluorescent amino acids can be realized through their integration with advanced imaging techniques. Super-resolution microscopy methods, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), can overcome the diffraction limit of light, allowing for the visualization of cellular structures and molecular interactions with unprecedented detail. acs.org

By incorporating dansyl-labeled peptides into cellular systems, researchers can use these advanced imaging techniques to track the localization and dynamics of specific proteins and peptides in real-time. researchgate.net This approach can provide valuable insights into processes such as protein trafficking, receptor internalization, and the formation of signaling complexes.

The development of fluorescent probes with photophysical properties optimized for these super-resolution techniques is an active area of research. This includes fluorophores with high photostability and the ability to be photoswitched between fluorescent and dark states.

The combination of precisely labeled biomolecules using building blocks like Fmoc-L-Lys(Dansyl)-OH and the power of advanced imaging will continue to push the boundaries of our understanding of cellular and molecular biology. This synergy will enable researchers to visualize and quantify biological processes at the nanoscale, providing a more complete picture of the intricate workings of living systems.

Q & A

Q. How can this compound be applied in studying protein-protein interactions via fluorescence quenching?

  • Protocol :

Labeling : Incorporate dansyl at interaction interfaces via SPPS.

Quenching Assays : Measure fluorescence quenching upon binding to partner proteins (e.g., tryptophan residues act as intrinsic quenchers).

Data Analysis : Calculate binding constants using Stern-Volmer plots.

  • Limitations : Ensure dansyl does not perturb native folding by comparing with unlabeled controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.